methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate
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Description
Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications
Tubulin Polymerization Inhibition
One of the key applications of structurally related compounds is in the inhibition of tubulin polymerization, a critical process in cell division. Compounds such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown promising antiproliferative activity toward human cancer cells, categorizing them as potential tubulin inhibitors. This inhibitory activity can induce cell cycle arrest, highlighting its significance in cancer research and treatment strategies (Minegishi et al., 2015).
Antioxidant Activity
Compounds with pyrazole-acetamide derivatives have been studied for their antioxidant properties. For instance, coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity. These findings suggest potential applications in combating oxidative stress-related diseases and conditions (Chkirate et al., 2019).
Antimicrobial Activity
The synthesis and pharmacological evaluation of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives, which share a structural resemblance, have demonstrated antimicrobial properties. This highlights the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Silva et al., 2011).
Corrosion Inhibition
Benzimidazole derivatives, including those with morpholine groups, have been studied for their role as corrosion inhibitors for steel in acidic environments. These compounds can offer protection to metal surfaces, suggesting applications in industrial maintenance and preservation (Yadav et al., 2016).
DNA and Protein Binding
Newly synthesized paracetamol derivatives, incorporating morpholine and piperidine groups, have shown significant DNA and protein-binding interactions. Such interactions are crucial for understanding the molecular basis of drug action and designing more effective therapeutic agents (Raj, 2020).
Properties
IUPAC Name |
methyl 2-[[2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-30-23(29)18-9-5-6-10-20(18)24-21(28)16-27-15-19(17-7-3-2-4-8-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMAIIFXVMRSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.